9-Oxo-9H-xanthene-3-carboxylic acid
Overview
Description
9-Oxo-9H-xanthene-3-carboxylic acid is a chemical compound with the molecular formula C14H8O4. It belongs to the class of xanthones, which are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This compound is known for its unique structure and diverse applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-xanthene-3-carboxylic acid typically involves the intramolecular acylation of 2-(3-carboxyphenoxy)benzoic acid or 2,2′-oxydibenzoic acid. This reaction is catalyzed by dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride . The reaction conditions often include heating the reactants to facilitate the formation of the xanthone core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-Oxo-9H-xanthene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated xanthones, halogenated derivatives, and various substituted xanthones, depending on the specific reagents and conditions used .
Scientific Research Applications
9-Oxo-9H-xanthene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Oxo-9H-xanthene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways vary depending on the specific derivative and application.
Comparison with Similar Compounds
- 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
- 8-Hydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ether
Comparison: Compared to these similar compounds, 9-Oxo-9H-xanthene-3-carboxylic acid is unique due to its specific substitution pattern on the xanthone core. This uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the position and nature of substituents can significantly influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
9-oxoxanthene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIAURQPGLUAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332970 | |
Record name | 9-Oxo-9H-xanthene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106269-39-0 | |
Record name | 9-Oxo-9H-xanthene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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